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Compound of Interest

Compound Name: (S)-2-(Azidomethyl)pyrrolidine HCl

CAS No.: 2152667-70-2

Cat. No.: B2955320

Get Quote

Executive Summary
Compound: (S)-2-(Azidomethyl)pyrrolidine Hydrochloride CAS: 174698-95-4 (HCl salt) /

119943-54-0 (Free base) Role: Bifunctional Chiral Scaffold

(S)-2-(Azidomethyl)pyrrolidine HCl represents a high-value "chiral clip" in modern organic

synthesis. Its utility stems from the orthogonality of its functional groups: the pyrrolidine ring (a

secondary amine) serves as a privileged organocatalytic core or metal-coordination site, while

the azidomethyl group acts as a "silent" handle. This handle remains inert during many amine-

based transformations but can be selectively activated via Copper-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) to graft the scaffold onto diverse molecular architectures, or reduced to

a primary amine to generate chiral diamines.

This guide details the handling, synthesis, and application of this scaffold, focusing on its two

primary downstream utilities: Triazole-Linked Organocatalysts and Chiral Diamine Ligands.

Part 1: Structural Profile & Safety Protocols
Chemical Identity
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The hydrochloride salt is preferred over the free base for storage due to enhanced stability and

reduced volatility. The (S)-configuration at the C2 position is critical, directing stereoselectivity

in downstream asymmetric catalysis.

Property Specification

Molecular Formula C₅H₁₀N₄ · HCl

Molecular Weight 162.62 g/mol

Appearance White to off-white hygroscopic solid

Solubility
High in H₂O, MeOH, DMSO; Low in Et₂O,

Hexanes

Chirality (S)-Enantiomer (derived from L-Proline)

Critical Safety: Handling Organic Azides
While the HCl salt stabilizes the molecule, the azide moiety (

) retains high energy potential.

Shock Sensitivity: Organic azides with a

ratio

are considered explosive hazards. (S)-2-(Azidomethyl)pyrrolidine has a ratio of

. Treat as potentially explosive.

Metal Incompatibility: Do NOT use metal spatulas. Azides can react with transition metals

(Cu, Pb) to form highly shock-sensitive metal azides. Use Teflon or ceramic tools.

Heat Control: Never heat reaction mixtures containing this azide above 80°C in a closed

system.

Part 2: The "Click" Gateway (Ligand Synthesis)
The most prevalent application of this scaffold is the synthesis of 1,2,3-triazole-substituted

pyrrolidines. These compounds serve as bifunctional organocatalysts where the pyrrolidine
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activates a nucleophile (via enamine formation) and the triazole acts as a hydrogen-bond donor

or linker.

Protocol: CuAAC Synthesis of Triazole-Pyrrolidines
Objective: To couple (S)-2-(Azidomethyl)pyrrolidine with a terminal alkyne to form a chiral

ligand.

Reagents:

(S)-2-(Azidomethyl)pyrrolidine HCl (1.0 equiv)

Terminal Alkyne (e.g., Phenylacetylene) (1.0 equiv)

(10 mol%)

Sodium Ascorbate (20 mol%)

Base:

(to neutralize HCl salt, 1.1 equiv)

Solvent:

(1:1)

Step-by-Step Methodology:

Neutralization: Dissolve the HCl salt in the solvent mixture. Add

and stir for 10 minutes to release the free base amine in situ.

Catalyst Prep: In a separate vial, dissolve

and Sodium Ascorbate in minimal water. The solution should turn bright yellow/orange
(indicating Cu(I) generation).

Initiation: Add the alkyne to the main reaction vessel, followed immediately by the catalyst

solution.
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Reaction: Stir at ambient temperature (20–25°C) for 12–24 hours. Monitor by TLC

(disappearance of alkyne).

Workup:

Add saturated

(aq) to chelate copper.

Extract with DCM (

).

Dry organic layer over

and concentrate.

Purification: Flash column chromatography (typically MeOH/DCM gradient) to isolate the

triazole product.

Workflow Visualization
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Figure 1: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the

HCl salt.

Part 3: Organocatalytic Applications
Once "clicked," the resulting triazole-pyrrolidine derivatives function as highly effective

organocatalysts. The triazole ring mimics the electronic properties of an amide bond but with

greater metabolic stability.

Mechanistic Logic
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In asymmetric Michael additions (e.g., ketones to nitroolefins):

Activation: The secondary amine of the pyrrolidine condenses with the ketone to form a

chiral Enamine.

Orientation: The triazole ring (via its C-H bond or N-lone pairs) coordinates with the

nitroolefin via Hydrogen Bonding, directing the approach of the electrophile.

Stereocontrol: The rigid chiral backbone ensures attack occurs from a specific face (Re or

Si), yielding high enantiomeric excess (ee).

Catalytic Cycle Diagram
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Figure 2: The Enamine catalysis cycle. The triazole moiety (not shown) stabilizes the Transition

State.

Part 4: Reduction to Chiral Diamines
(S)-2-(Azidomethyl)pyrrolidine is the direct precursor to (S)-2-(Aminomethyl)pyrrolidine, a

crucial chiral diamine. These diamines are "privileged ligands" for metal catalysis (e.g., Zinc,

Copper, or Iron complexes) used in asymmetric hydrogenation and hydroxylation.

Protocol: Staudinger Reduction
Why this method? It is milder than hydrogenation and avoids the risk of poisoning metal

catalysts if the azide contains trace sulfur impurities.

Reagents:

(S)-2-(Azidomethyl)pyrrolidine HCl (1.0 equiv)

Triphenylphosphine (

) (1.1 equiv)

THF (Solvent)

(Hydrolysis agent)

Methodology:

Suspend the azide HCl salt in THF.

Add

portion-wise at 0°C (Control exotherm).

Allow to warm to RT and stir for 2 hours. Evolution of

gas indicates formation of the Iminophosphorane intermediate.
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Add

(excess) and reflux for 3 hours to hydrolyze the P=N bond.

Purification: Acid-base extraction is critical here to remove Triphenylphosphine oxide (

).

Acidify to pH 2 (Product goes to aqueous).

Wash aqueous layer with DCM (Removes

).

Basify aqueous layer to pH 12.

Extract product into DCM/IPA.

Comparative Data: Reduction Methods
Method Yield Pros Cons

Staudinger (

)
85-92%

Chemoselective; No

metal waste

Generates

waste (hard to

remove)

Hydrogenation (

)
90-95%

Atom economical;

Clean workup

Risk of azide

decomposition;

Requires pressure

vessel

70-80% Very fast

Incompatible with

other reducible groups

(esters)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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